molecular formula C15H16ClNO3S B272582 N-benzyl-5-chloro-2-ethoxybenzenesulfonamide

N-benzyl-5-chloro-2-ethoxybenzenesulfonamide

Cat. No. B272582
M. Wt: 325.8 g/mol
InChI Key: ILZJMQRUSLVKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a chemical compound that has been widely studied for its potential applications in pharmaceuticals and medicinal chemistry. BCE is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and potential treatment for Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and its relatively low toxicity compared to other sulfonamide derivatives. However, this compound also has some limitations, such as its limited stability in acidic conditions and its potential for degradation under certain reaction conditions.

Future Directions

There are several potential future directions for research on N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound, including its interaction with carbonic anhydrase enzymes.
3. Evaluation of the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease.
4. Development of novel derivatives of this compound with improved pharmacological properties.
5. Investigation of the potential synergy between this compound and other antitumor agents for combination therapy.
Conclusion:
In conclusion, this compound (this compound) is a sulfonamide derivative that has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease. This compound has several advantages for use in lab experiments, including its high solubility in water and relatively low toxicity. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with benzylamine in the presence of a base catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate N-benzyl-5-chloro-2-ethoxybenzenesulfonyl amide, which is then deprotonated to form this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent choice.

Scientific Research Applications

N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is as an antitumor agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells, which prevents their growth and proliferation.

properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-2-20-14-9-8-13(16)10-15(14)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3

InChI Key

ILZJMQRUSLVKNL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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